molecular formula C28H48N4O2 B14210490 2,4-Quinazolinediamine, 6,7-dimethoxy-N,N'-dimethyl-N,N'-dioctyl- CAS No. 838902-91-3

2,4-Quinazolinediamine, 6,7-dimethoxy-N,N'-dimethyl-N,N'-dioctyl-

Cat. No.: B14210490
CAS No.: 838902-91-3
M. Wt: 472.7 g/mol
InChI Key: NJBFPFWUQNNPHI-UHFFFAOYSA-N
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Description

2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes two methoxy groups at the 6 and 7 positions, and N,N’-dimethyl-N,N’-dioctyl substitutions. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxyquinazoline, which is then subjected to various substitution reactions to introduce the N,N’-dimethyl-N,N’-dioctyl groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace one of the substituents on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles like amines, solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives.

Scientific Research Applications

2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These unique features make it valuable for specialized research applications and potential therapeutic uses.

Properties

CAS No.

838902-91-3

Molecular Formula

C28H48N4O2

Molecular Weight

472.7 g/mol

IUPAC Name

6,7-dimethoxy-2-N,4-N-dimethyl-2-N,4-N-dioctylquinazoline-2,4-diamine

InChI

InChI=1S/C28H48N4O2/c1-7-9-11-13-15-17-19-31(3)27-23-21-25(33-5)26(34-6)22-24(23)29-28(30-27)32(4)20-18-16-14-12-10-8-2/h21-22H,7-20H2,1-6H3

InChI Key

NJBFPFWUQNNPHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(C)C1=NC(=NC2=CC(=C(C=C21)OC)OC)N(C)CCCCCCCC

Origin of Product

United States

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